2-(tert-butoxicarbonilamino)etil éster de ácido metacrílico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

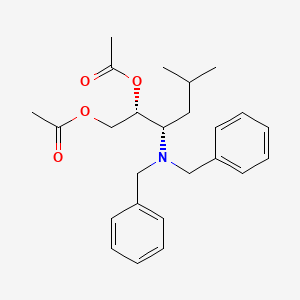

Methacrylic acid 2-(tert-butoxycarbonylamino)ethyl ester, also known as 2-(tert-butoxycarbonylamino)ethyl methacrylate, is a chemical compound with the molecular formula C11H19NO4. It is a methacrylate ester with a tert-butoxycarbonyl (BOC) protected amino group. This compound is commonly used in organic synthesis and polymer chemistry due to its ability to undergo polymerization and its functional group versatility .

Aplicaciones Científicas De Investigación

Methacrylic acid 2-(tert-butoxycarbonylamino)ethyl ester is widely used in scientific research due to its versatility:

Polymer Chemistry: Used to synthesize polymers with functional amino groups for applications in drug delivery, tissue engineering, and coatings.

Bioconjugation: The amino group can be used to attach biomolecules, making it useful in the development of bioconjugates for medical diagnostics and therapeutics.

Surface Modification: Employed in the modification of surfaces to introduce functional groups that can interact with biological molecules or other polymers.

Mecanismo De Acción

Target of Action

The primary target of Methacrylic acid 2-(tert-butoxycarbonylamino)ethyl ester is ionic dyes present in wastewater . These dyes are released during various industrial processes and pose a significant environmental concern due to their toxicity and poor biodegradability .

Mode of Action

Methacrylic acid 2-(tert-butoxycarbonylamino)ethyl ester interacts with its targets through adsorption . The compound is used to grow polymer brushes with high-density functional groups via surface-initiated atom transfer radical polymerization (SI-ATRP), which significantly enhances their ability to absorb dyes . The presence of carboxylic acid groups on the adsorbent material contributes to its efficacy in dye removal by enhancing adsorption capacity, enabling selective adsorption, pH-dependent behavior, chelation, or complexation, and providing stability for repeated usage .

Pharmacokinetics

The compound’s rapid adsorption rate (within 15 minutes) and significant adsorption capacity suggest efficient absorption and distribution .

Result of Action

The result of the action of Methacrylic acid 2-(tert-butoxycarbonylamino)ethyl ester is the efficient removal of hazardous dyes from wastewater . The compound enables the adsorption of methylene blue (MB) and tetraethylrhodamine (TER) at an optimum pH value of 3 . It possesses significant adsorption capacity (263.4 and 212.9 mg g-1 for MB and TER, respectively) and a fast adsorption rate .

Action Environment

The action of Methacrylic acid 2-(tert-butoxycarbonylamino)ethyl ester is influenced by environmental factors such as pH. The compound shows optimal dye adsorption at a pH value of 3 . Additionally, the compound’s stability for repeated usage suggests it maintains its efficacy under various environmental conditions .

Análisis Bioquímico

Biochemical Properties

The methacrylate can be polymerized to generate a polymer with pendant amine functionality . The protecting group, BOC, is usually removed with acid

Molecular Mechanism

The molecular mechanism of Methacrylic Acid 2-(tert-butoxycarbonylamino)ethyl Ester is not well-understood. It is known that the methacrylate can be polymerized to generate a polymer with pendant amine functionality . The protecting group, BOC, is usually removed with acid

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methacrylic acid 2-(tert-butoxycarbonylamino)ethyl ester can be synthesized through the reaction of methacrylic acid with 2-(tert-butoxycarbonylamino)ethanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically occurs in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of methacrylic acid esters, including methacrylic acid 2-(tert-butoxycarbonylamino)ethyl ester, often involves the acetone cyanohydrin (ACH) process. This process includes the reaction of acetone and hydrogen cyanide to form acetone cyanohydrin, which is then converted to methacrylic acid and its esters through a series of catalytic reactions .

Análisis De Reacciones Químicas

Types of Reactions

Methacrylic acid 2-(tert-butoxycarbonylamino)ethyl ester undergoes various chemical reactions, including:

Polymerization: The methacrylate group can undergo free radical polymerization to form polymers with pendant amino functionalities.

Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is replaced by other nucleophiles.

Common Reagents and Conditions

Polymerization: Initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or photochemical conditions.

Hydrolysis: Strong acids like trifluoroacetic acid or hydrochloric acid in methanol are used for deprotection.

Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

Polymerization: Polymers with pendant amino groups.

Hydrolysis: 2-aminoethyl methacrylate.

Substitution: Various substituted methacrylate derivatives depending on the nucleophile used .

Comparación Con Compuestos Similares

Methacrylic acid 2-(tert-butoxycarbonylamino)ethyl ester is unique due to its combination of a methacrylate ester and a BOC-protected amino group. Similar compounds include:

2-aminoethyl methacrylate: Lacks the BOC protecting group, making it more reactive but less stable.

2-(dimethylamino)ethyl methacrylate: Contains a dimethylamino group instead of a BOC-protected amino group, offering different reactivity and solubility properties.

2-(diethylamino)ethyl methacrylate: Similar to 2-(dimethylamino)ethyl methacrylate but with diethylamino group, providing different steric and electronic effects.

These comparisons highlight the unique stability and reactivity of methacrylic acid 2-(tert-butoxycarbonylamino)ethyl ester, making it valuable for specific applications in polymer and organic chemistry.

Propiedades

Número CAS |

89743-52-2 |

|---|---|

Fórmula molecular |

C11H19NO4 |

Peso molecular |

229.27 g/mol |

Nombre IUPAC |

2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl 2-methylprop-2-enoate |

InChI |

InChI=1S/C11H19NO4/c1-8(2)9(13)15-7-6-12-10(14)16-11(3,4)5/h1,6-7H2,2-5H3,(H,12,14) |

Clave InChI |

HZWCSJMONGVKJV-UHFFFAOYSA-N |

SMILES |

CC(=C)C(=O)OCCNC(=O)OC(C)(C)C |

SMILES canónico |

CC(=C)C(=O)OCCNC(=O)OC(C)(C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(Chloromethyl)phenyl]-5-methyl-1,3-benzoxazole](/img/structure/B1625283.png)

![6-Chloro-imidazo[1,2-B]pyridazine-3-methanamine](/img/structure/B1625286.png)

![3-Methylthio-2-phenyl-2,4-dihydro-indeno[1,2-c]pyrazole](/img/structure/B1625295.png)

![Methyl 3-methoxy-4-[(1-methylpiperidin-4-yl)methoxy]benzoate](/img/structure/B1625297.png)